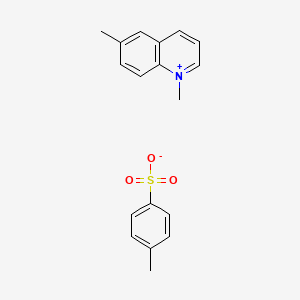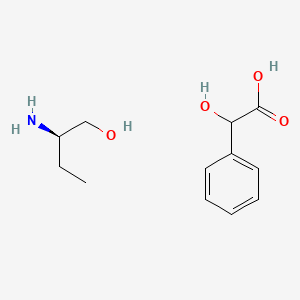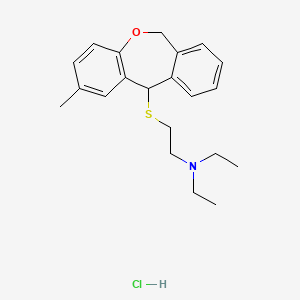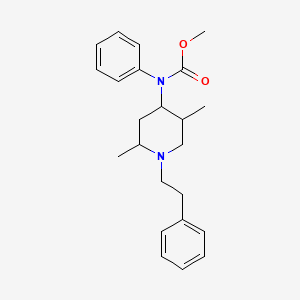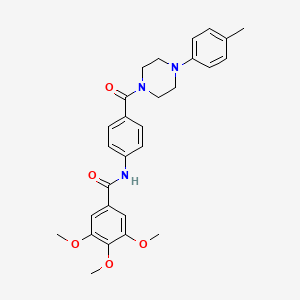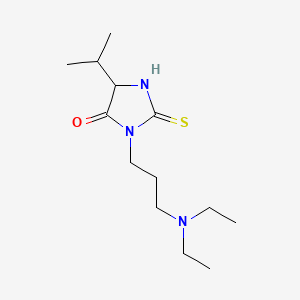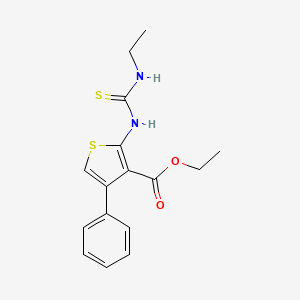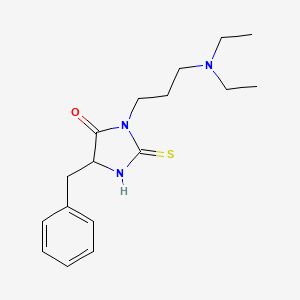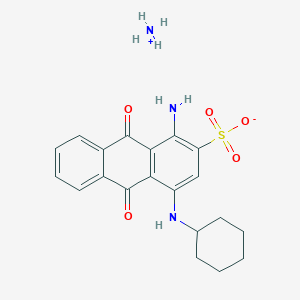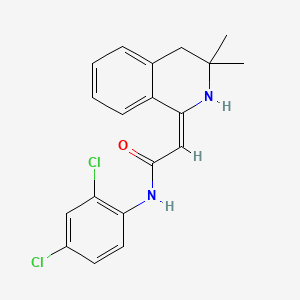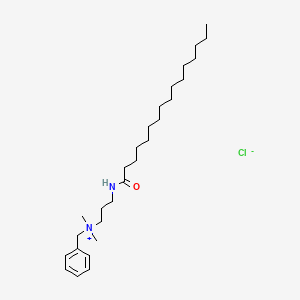
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C28H51N2O.Cl. It is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-hexadecamidopropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-hexadecamidopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yield. The final product is often obtained through multiple purification steps, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide and potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, amines, and oxides .
Wissenschaftliche Forschungsanwendungen
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.
Wirkmechanismus
The mechanism of action of Benzyl(3-hexadecamidopropyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane proteins and lipids, and the pathways involved are primarily related to membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecylbenzenesulfonic acid
Uniqueness
Benzyl(3-hexadecamidopropyl)dimethylammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties and antimicrobial activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
65694-09-9 |
|---|---|
Molekularformel |
C28H51ClN2O |
Molekulargewicht |
467.2 g/mol |
IUPAC-Name |
benzyl-[3-(hexadecanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H50N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-23-28(31)29-24-20-25-30(2,3)26-27-21-17-16-18-22-27;/h16-18,21-22H,4-15,19-20,23-26H2,1-3H3;1H |
InChI-Schlüssel |
FCWLLOCBTJAGDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


